molecular formula C4H10N2OS B016854 1-(2-Methoxyethyl)-2-thiourea CAS No. 102353-42-4

1-(2-Methoxyethyl)-2-thiourea

Cat. No.: B016854
CAS No.: 102353-42-4
M. Wt: 134.2 g/mol
InChI Key: XLJXJKHWLMYXBE-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-thiourea is an organic compound that features a thiourea group attached to a 2-methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with thiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-2-thiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

    1-(2-Phenoxyethyl)-2-thiourea: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.

    1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar functional groups but different core structures.

Uniqueness: 1-(2-Methoxyethyl)-2-thiourea is unique due to its specific combination of the methoxyethyl and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methoxyethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2OS/c1-7-3-2-6-4(5)8/h2-3H2,1H3,(H3,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJXJKHWLMYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365251
Record name 1-(2-Methoxyethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102353-42-4
Record name 1-(2-Methoxyethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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